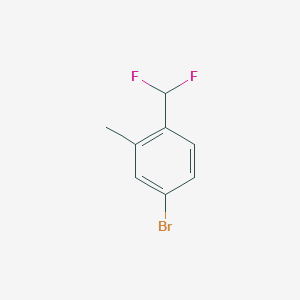

4-Bromo-1-(difluoromethyl)-2-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(difluoromethyl)-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2/c1-5-4-6(9)2-3-7(5)8(10)11/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBYICKYTASGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265940 | |

| Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254034-33-7 | |

| Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254034-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Synthesis of 4-Bromo-1-(difluoromethyl)-2-methylbenzene

A Technical Guide for Medicinal Chemistry Applications

Executive Summary & Molecular Significance

Target Molecule: 4-Bromo-1-(difluoromethyl)-2-methylbenzene CAS: 749932-17-0 (Analogous) Core Application: Fragment-based drug discovery (FBDD), Lead Optimization.

The difluoromethyl (

This guide details the synthesis of this scaffold, prioritizing the Deoxofluorination pathway due to its reliability and scalability compared to radical difluoromethylation.

Retrosynthetic Analysis

The most logical disconnection relies on the transformation of a carbonyl functionality into the gem-difluoro group. The precursor, 4-Bromo-2-methylbenzaldehyde , is commercially available and inexpensive.

Strategic Logic:

-

Functional Group Compatibility: The aryl bromide is inert to nucleophilic fluorinating agents (DAST, XtalFluor-E) under standard conditions.

-

Selectivity: Benzaldehydes lack

-hydrogens relative to the carbonyl carbon. This eliminates the risk of elimination side-reactions (forming vinyl fluorides), which plagues the fluorination of aliphatic ketones.

Figure 1: Retrosynthetic disconnection relying on C=O to CF2 functional group interconversion.

Experimental Protocols

Method A: The Modern Standard (XtalFluor-E)

Recommended for safety and ease of handling.

Rationale: Unlike DAST, XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate) is a crystalline solid that does not liberate free HF upon hydrolysis, making it safer for benchtop use. It requires an exogenous fluoride source (promoter).

Materials:

-

Substrate: 4-Bromo-2-methylbenzaldehyde (1.0 equiv)

-

Reagent: XtalFluor-E (1.2 equiv)

-

Promoter: Triethylamine trihydrofluoride (

) (2.0 equiv) or DBU. -

Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Charging: Add XtalFluor-E (solid) and the aldehyde substrate to the flask.

-

Solvation: Add anhydrous DCM (0.1 M concentration relative to substrate).

-

Activation: Cool the mixture to 0°C (ice bath). Dropwise add

. Note: Fuming may occur; ensure good ventilation. -

Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (aldehyde spot will disappear; product is less polar).

-

Quench: Cool to 0°C. Quench by slow addition of saturated aqueous

. Caution: -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate-

Technical Note: The product is likely a volatile oil. Do not apply high vacuum for extended periods.

-

Method B: The Traditional Route (DAST)

Use only if XtalFluor is unavailable. Requires strict safety adherence.

Rationale: DAST (Diethylaminosulfur trifluoride) is the historic standard but is thermally unstable (explosive >90°C) and releases HF on contact with moisture.

Protocol:

-

Setup: Use a Teflon or Polypropylene vessel if possible (glass etching can occur). Maintain strict inert atmosphere (

). -

Addition: Dissolve aldehyde in anhydrous DCM (0.5 M). Cool to -78°C (acetone/dry ice).

-

Reagent: Add DAST (1.5 equiv) dropwise via syringe.

-

Progression: Allow to warm slowly to RT overnight.

-

Quench (CRITICAL): Pour the reaction mixture slowly into a stirred mixture of DCM and saturated

at 0°C. Never add water directly to the DAST reaction mixture.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an activated intermediate where the carbonyl oxygen attacks the sulfur center, displacing a fluoride. A second fluoride ion then attacks the benzylic carbon (SN2-like or SN1-like depending on cation stability), releasing the sulfur byproduct.

Figure 2: Simplified mechanistic flow of deoxofluorination.

Analytical Characterization (Self-Validation)

The success of the synthesis is best validated via NMR spectroscopy. The coupling between Fluorine and Hydrogen/Carbon is the diagnostic signature.

| Nucleus | Signal Pattern | Chemical Shift ( | Coupling Constant ( | Interpretation |

| Doublet (d) | -110 to -116 ppm | Characteristic of benzylic | ||

| Triplet (t) | 6.5 – 7.0 ppm | The benzylic proton is split by two equivalent fluorines. | ||

| Triplet (t) | ~110 – 120 ppm | The benzylic carbon split by two fluorines.[2] |

Technical Check: If you observe a singlet in the proton NMR around 10 ppm, the reaction failed (unreacted aldehyde). If you see vinyl signals, check your starting material purity (unlikely with this substrate).

Safety & Handling (E-E-A-T)

-

DAST Hazards: DAST can detonate if heated above 90°C. Never distill the crude reaction mixture without first quenching and removing all DAST byproducts.

-

HF Generation: Both methods can generate HF in situ or upon quenching. Calcium Gluconate gel must be available in the lab as a first-aid response for skin exposure.

-

Glassware: Fluoride ions at low pH etch glass. For large-scale reactions, use PFA/FEP flasks.

References

-

Bioisosterism of Difluoromethyl Group

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres. Journal of Medicinal Chemistry.

-

-

XtalFluor-E Methodology

-

Beaulieu, F., et al. (2009). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry.

-

-

DAST Safety & Protocol

-

Sulfuryl Fluoride Alternative (Sanford Method)

-

Melvin, P. R., et al. (2019).[7] Room Temperature Deoxyfluorination of Benzaldehydes and

-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride. Organic Letters.

-

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Room Temperature Deoxyfluorination of Benzaldehydes and α-Ketoesters with Sulfuryl Fluoride and Tetramethylammonium Fluoride [organic-chemistry.org]

Technical Monograph: 4-Bromo-1-(difluoromethyl)-2-methylbenzene

The following technical monograph provides an in-depth analysis of 4-Bromo-1-(difluoromethyl)-2-methylbenzene , a specialized fluorinated building block used in high-value medicinal chemistry and agrochemical synthesis.[1]

Core Identity & Physicochemical Profile

Compound Name: 4-Bromo-1-(difluoromethyl)-2-methylbenzene Precursor CAS: 24078-12-4 (4-Bromo-2-methylbenzaldehyde) Molecular Formula: C₈H₇BrF₂ Molecular Weight: 221.04 g/mol [1]

Executive Summary: The "Lipophilic Donor" Advantage

In modern drug discovery, the difluoromethyl (-CHF₂) group has emerged as a critical bioisostere. Unlike the chemically inert and purely lipophilic trifluoromethyl (-CF₃) group, the -CHF₂ moiety possesses a unique dual character: it functions as a lipophilic hydrogen bond donor .[1] The polarized C–H bond in the -CHF₂ group can interact with protein backbone carbonyls, acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups but with significantly improved membrane permeability and metabolic stability.[1]

4-Bromo-1-(difluoromethyl)-2-methylbenzene serves as a strategic entry point for installing this motif.[1] The molecule combines three distinct features:

-

The -CHF₂ Group: Provides the "lipophilic donor" capability.[1]

-

The Aryl Bromide: A versatile handle for cross-coupling (Suzuki, Buchwald) to attach complex scaffolds.

-

The Ortho-Methyl Group: Induces a specific steric twist (atropisomerism potential in biaryls) and blocks metabolic oxidation at the ortho-position.[1]

Physicochemical Properties & Structural Analysis[1]

The interplay between the electron-withdrawing difluoromethyl group and the electron-donating methyl group creates a unique electronic environment on the benzene ring.[1]

| Property | Value (Predicted/Experimental) | Significance in Drug Design |

| LogP (Octanol/Water) | ~3.4 - 3.8 | Highly lipophilic; excellent for blood-brain barrier (BBB) penetration.[1] |

| H-Bond Donor Acidity (α) | ~0.10 - 0.15 | Comparable to weak phenols; capable of specific binding interactions.[1] |

| C-Br Bond Dissociation | ~80 kcal/mol | Standard reactivity for Pd-catalyzed oxidative addition.[1] |

| Electronic Effect (σ) | -CHF₂ (σp ≈ 0.32) | Less electron-withdrawing than -CF₃ (σp ≈ 0.54), affecting pKa of neighbors less drastically.[1] |

| Steric Bulk (A-value) | -CH₃ vs -CHF₂ | The ortho-methyl forces the -CHF₂ group out of planarity, potentially locking active conformations.[1] |

Mechanistic Insight: The ortho-methyl group is not merely a bystander.[1] By sterically crowding the -CHF₂ group, it prevents free rotation, which can be exploited to pre-organize the molecule for receptor binding—a concept known as "conformational restriction" to reduce the entropic penalty of binding.

Synthetic Methodologies

The most robust route to 4-Bromo-1-(difluoromethyl)-2-methylbenzene is the deoxofluorination of the corresponding aldehyde.[1] Direct difluoromethylation of the aryl bromide is possible but often suffers from regioselectivity issues or requires expensive transition metal catalysts.

Protocol A: Deoxofluorination (The "Golden Standard")

This protocol utilizes DAST (Diethylaminosulfur trifluoride) or the safer, thermally more stable Deoxo-Fluor® .

-

Precursor: 4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4).[1][2]

-

Reagents: DAST or Deoxo-Fluor (1.2 - 1.5 equiv).[1]

-

Solvent: Anhydrous DCM (Dichloromethane).

-

Conditions: 0°C to RT, under N₂ atmosphere.

Step-by-Step Workflow:

-

Charge: Dissolve 4-Bromo-2-methylbenzaldehyde (1.0 equiv) in anhydrous DCM (0.2 M concentration) in a chemically resistant (Teflon or HDPE) vessel or dry glassware.

-

Cool: Lower temperature to 0°C using an ice/water bath.

-

Addition: Add DAST dropwise via syringe. Caution: Exothermic reaction.[1]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC or LC-MS (Target M+ not always visible; look for disappearance of aldehyde peak).

-

Quench: Critical Safety Step. Pour reaction mixture slowly into saturated aqueous NaHCO₃ at 0°C. Do not add water to the reaction.

-

Extraction: Extract with DCM, dry over MgSO₄, and concentrate.

-

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is typically a clear to pale yellow oil.[2]

Visualization: Synthesis & Reactivity Logic[1]

Caption: Synthesis of the core scaffold via deoxofluorination and subsequent divergent reactivity pathways.[1]

Reactivity Profile & Handling

4.1. C-Br Bond Activation

The bromine atom at the C4 position is electronically activated for oxidative addition due to the electron-withdrawing nature of the para-difluoromethyl group.[1]

-

Suzuki-Miyaura Coupling: Highly efficient.[1] The ortho-methyl group is meta to the bromine, meaning steric hindrance at the reaction center is minimal.[1] Standard catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ work well.

-

Buchwald-Hartwig Amination: Requires more specialized ligands (e.g., XPhos , BrettPhos ) to prevent dehalogenation, as the electron-poor ring can sometimes undergo reduction.

4.2. Stability of the -CHF₂ Group[1]

-

Base Sensitivity: The benzylic proton in -CHF₂ is weakly acidic (pKa ~ 25-28).[1] Strong bases (e.g., LDA, KHMDS) can deprotonate this position, leading to difluorocarbene extrusion or elimination.

-

Operational Tip: Use bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ for couplings. Avoid organolithiums unless performing rapid halogen exchange at -78°C.[1]

-

-

Acid Stability: Generally stable to mineral acids (HCl, H₂SO₄) under standard processing conditions.

4.3. Safety & Handling (SDS Summary)

-

Hazards: Skin irritant (H315), Eye irritant (H319).[3]

-

Specific Danger: DAST/Deoxo-Fluor residues. If synthesizing in-house, ensure complete quenching of fluorinating agents.[1] These reagents react violently with water to produce HF (Hydrofluoric Acid).

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The benzylic C-H bond is susceptible to slow autoxidation over months if exposed to air.

Applications in Drug Discovery[1][4][5][6]

This molecule is a "Magic Methyl" + "Lipophilic Donor" hybrid.

-

Bioisosterism: The -CHF₂ group replaces -OH or -OMe.[1]

-

vs. -OH: Improves permeability (removes H-bond donor penalty) and metabolic stability (no glucuronidation).

-

vs. -OMe: Restores H-bond donor capability that is lost when methylating a phenol.[1]

-

-

Metabolic Blocking: The C2-Methyl group blocks the ortho position from metabolic attack (P450 oxidation), a common clearance pathway for phenyl rings.

-

Potency Boost: The lipophilicity increase (LogP) often drives potency via the hydrophobic effect, while the dipole of the C-F bonds can engage in specific electrostatic interactions within the binding pocket.

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry, 60(2), 797–804.

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Bromo-2-methylbenzaldehyde (Precursor).[1]

-

Hu, J., et al. (2015). Reagents for the Introduction of the Difluoromethyl Group. Chemical Reviews, 115(14), 683–730.

-

PubChem. (2025). Compound Summary: 4-Bromo-2-methylbenzaldehyde.[1][2][4][5]

Sources

- 1. guidechem.com [guidechem.com]

- 2. CAS 24078-12-4: 4-bromo-2-methylbenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-Bromo-2-methylbenzaldehyde | C8H7BrO | CID 13555150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN113549068A - Novel imidazopyridine compound, preparation method and medical application thereof - Google Patents [patents.google.com]

- 5. CN104379578A - Carbamate compounds and of making and using same - Google Patents [patents.google.com]

Technical Monograph: 4-Bromo-1-(difluoromethyl)-2-methylbenzene

[1][2][3]

Executive Summary

4-Bromo-1-(difluoromethyl)-2-methylbenzene (CAS 1254034-33-7 ) is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2][3][4] It serves as a critical intermediate for introducing the difluoromethyl (–CHF

This guide details the physicochemical profile, validated synthetic protocols, and medicinal chemistry applications of this compound. It is designed for researchers requiring high-purity synthesis and functionalization strategies for lead optimization.

Part 1: Chemical Identity & Physicochemical Profile[5][6]

The difluoromethyl group is distinct from the trifluoromethyl (–CF

Table 1: Chemical Specifications

| Property | Data |

| Chemical Name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene |

| CAS Number | 1254034-33-7 |

| Molecular Formula | C |

| Molecular Weight | 221.04 g/mol |

| Precursor CAS | 24078-12-4 (4-Bromo-2-methylbenzaldehyde) |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point (Predicted) | ~230–235 °C (at 760 mmHg) |

| Density (Predicted) | ~1.5–1.6 g/cm³ |

| LogP (Predicted) | 3.2 ± 0.4 (High Lipophilicity) |

| H-Bond Donor Count | 1 (Weak, via C–H[1][2][3]···O interactions) |

Part 2: Synthetic Methodology

Core Directive: The most reliable route to 4-Bromo-1-(difluoromethyl)-2-methylbenzene is the deoxyfluorination of its aldehyde precursor, 4-bromo-2-methylbenzaldehyde .

Validated Protocol: Deoxyfluorination via DAST/Deoxo-Fluor

While DAST (Diethylaminosulfur trifluoride) is the historical standard, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is recommended for scale-up due to its superior thermal stability and safety profile.

Reagents & Materials

-

Substrate: 4-Bromo-2-methylbenzaldehyde (CAS 24078-12-4).

-

Fluorinating Agent: Deoxo-Fluor (1.2 – 1.5 equivalents).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quenching: Saturated NaHCO

solution.

Step-by-Step Workflow

-

Preparation: Charge a flame-dried round-bottom flask with 4-bromo-2-methylbenzaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration) under an inert atmosphere (N

or Ar). -

Addition: Cool the solution to 0 °C. Add Deoxo-Fluor (1.2 eq) dropwise via syringe to control the exotherm.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–12 hours. Monitor conversion via TLC or GC-MS (disappearance of aldehyde peak).

-

Quenching (Critical Safety Step): Cool the mixture back to 0 °C. Slowly add saturated NaHCO

. Caution: Vigorous CO -

Workup: Extract the aqueous layer with DCM (3x).[5] Combine organic layers, dry over anhydrous Na

SO -

Purification: Purify the crude oil via silica gel flash chromatography using a gradient of Hexanes/EtOAc (typically 100:0 to 95:5). The product is non-polar and elutes early.

Visualization: Synthesis Workflow

The following diagram outlines the critical path for synthesis and safety checkpoints.

Caption: Validated synthetic route via deoxyfluorination. Red node indicates critical safety control point.

Part 3: Medicinal Chemistry Applications

The Difluoromethyl Bioisostere

The –CHF

Key Advantages:

-

Metabolic Stability: The C–F bond strength protects the benzylic position from rapid metabolic oxidation (e.g., by CYP450 enzymes) compared to a methyl group.

-

Lipophilicity Modulation: –CHF

is less lipophilic than –CF -

Conformational Locking: The bromine atom at the para position and the methyl group at the ortho position provide steric constraints that can lock bioactive conformations.

Visualization: SAR Logic & Bioisosterism

This diagram illustrates the decision logic for selecting the –CHF

Caption: Decision matrix for incorporating the difluoromethyl group in lead optimization.

Part 4: Safety & Handling

-

Fluorination Risks: Deoxo-Fluor and DAST release HF upon hydrolysis. All reactions must be performed in a fume hood. Glassware should be dry; contact with water releases HF and heat.

-

Storage: Store the product at 2–8 °C under an inert atmosphere. The aldehyde precursor is stable at room temperature but should be kept away from oxidizers.

-

First Aid: In case of skin contact with fluorinating agents, treat immediately with calcium gluconate gel.

References

-

BLD Pharm. Product Datasheet: 4-Bromo-1-(difluoromethyl)-2-methylbenzene (CAS 1254034-33-7).[1][2][3][4][6] Retrieved from

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[7] Retrieved from

-

Sibian Chemical. Chemical Safety Data: 4-Bromo-1-(difluoromethyl)-2-methylbenzene.[1][2][3][6] Retrieved from

-

Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. Journal of Organic Chemistry.[7] Retrieved from

Sources

- 1. 335013-18-8|4-Bromo-1-(bromomethyl)-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 2. 69902-83-6|1-Bromo-2-methyl-3-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. 402-43-7|1-Bromo-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 4. Suzhou Sibian Chemical Technology Co.,Ltd. [sibian-chem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1254034-33-7|4-Bromo-1-(difluoromethyl)-2-methylbenzene|BLD Pharm [bldpharm.com]

- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

A Technical Guide to 4-Bromo-1-(difluoromethyl)-2-methylbenzene for Advanced Chemical Research

This document provides an in-depth technical overview of 4-Bromo-1-(difluoromethyl)-2-methylbenzene, a fluorinated organic compound of significant interest to professionals in drug discovery, agrochemical development, and materials science. Its unique structural motifs—a brominated and methylated benzene ring functionalized with a difluoromethyl group—make it a versatile synthetic intermediate. This guide will cover its chemical identity, physicochemical properties, a detailed synthesis protocol with mechanistic insights, key applications, and essential safety protocols.

Chemical Identity and Physicochemical Properties

The formal IUPAC name for this compound is 4-Bromo-1-(difluoromethyl)-2-methylbenzene . It is also commonly referred to by its synonym, 5-Bromo-2-(difluoromethyl)toluene. Proper identification is crucial for regulatory compliance and scientific accuracy.

Table 1: Core Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene |

| Synonyms | 5-Bromo-2-(difluoromethyl)toluene |

| CAS Number | 1214377-69-7 |

| Molecular Formula | C₈H₇BrF₂ |

| Molecular Weight | 221.04 g/mol |

| SMILES | CC1=C(C=CC(=C1)Br)C(F)F |

| InChIKey | UMXYDKBYJPDJSE-UHFFFAOYSA-N |

The physicochemical properties of a compound dictate its behavior in both reactive and biological systems. The introduction of the difluoromethyl group, in particular, significantly modulates properties like lipophilicity and metabolic stability.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Liquid | Vendor Data |

| Boiling Point | 215 °C | [1] |

| Density | 1.5 - 1.7 g/mL at 25 °C (approx.) | [2] |

| Refractive Index | n20/D 1.50 - 1.56 | [1][2] |

The Strategic Importance of the Difluoromethyl (CF₂H) Group

The incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, used to enhance the pharmacological profile of bioactive molecules.[3] The difluoromethyl (-CF₂H) group, in particular, offers a unique combination of properties that make it a highly valuable functional group in drug design.[4]

-

Bioisosterism : The CF₂H group is a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups.[4][5][6] This allows chemists to replace metabolically vulnerable groups, potentially extending a drug's half-life without drastically altering its core binding interactions.[5]

-

Enhanced Lipophilicity : Fluorination generally increases lipophilicity, which can improve a molecule's ability to permeate cellular membranes and cross the blood-brain barrier.[4][5] The CF₂H group provides a moderate increase in lipophilicity, offering a fine-tuning mechanism for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Hydrogen Bonding Capability : Unlike the trifluoromethyl (-CF₃) group, the CF₂H group possesses an acidic proton, enabling it to act as a weak hydrogen bond donor.[3][5][6] This unique capability can introduce new, favorable interactions with biological targets like proteins and enzymes, enhancing binding affinity and specificity.[4]

-

Modulation of Physicochemical Properties : The strong electron-withdrawing nature of the CF₂H group can alter the pKa and dipole moment of adjacent functional groups, which can be leveraged to optimize target engagement and pharmacokinetic properties.[5]

The strategic placement of a CF₂H group, as seen in 4-Bromo-1-(difluoromethyl)-2-methylbenzene, provides a synthetically accessible building block for harnessing these benefits in the development of next-generation pharmaceuticals and agrochemicals.[7]

Synthesis and Mechanistic Considerations

The synthesis of aryl-CF₂H compounds often involves the deoxyfluorination of a corresponding aldehyde. A common and effective method utilizes reagents like (diethylamino)sulfur trifluoride (DAST) to convert the formyl group into the difluoromethyl group.

Retrosynthetic Analysis

A logical retrosynthetic pathway for 4-Bromo-1-(difluoromethyl)-2-methylbenzene starts from the commercially available 4-bromo-2-methylbenzaldehyde. This approach isolates the challenging fluorination step to the final transformation.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97 749932-17-0 [sigmaaldrich.com]

- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 4. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemists develop New method for introducing fluorinated components into molecules | EurekAlert! [eurekalert.org]

Technical Whitepaper: 4-Bromo-1-(difluoromethyl)-2-methylbenzene

Strategic Utilization of Lipophilic Hydrogen Bond Donors in Drug Design

Executive Summary

This technical guide profiles 4-Bromo-1-(difluoromethyl)-2-methylbenzene , a high-value scaffold in modern medicinal chemistry. This molecule combines three critical structural features: a reactive aryl bromide for cross-coupling, a steric "magic methyl" group for conformational restriction, and a difluoromethyl (-CHF

The -CHF

Part 1: Physicochemical Specifications[1][2]

The following data is calculated based on the IUPAC standard atomic weights.

Table 1: Molecular Identity & Properties

| Property | Specification | Notes |

| IUPAC Name | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | |

| Molecular Formula | C | |

| Molecular Weight | 221.04 g/mol | Calculated (C: 12.011, H: 1.008, Br: 79.904, F: 18.998) |

| Exact Mass | 219.9699 Da | Monoisotopic mass (for HRMS validation) |

| Heavy Atom Count | 11 | |

| Predicted LogP | ~3.1 - 3.4 | More lipophilic than the parent benzyl alcohol; less than -CF |

| H-Bond Donor Count | 1 | The C-H bond of the -CHF |

| H-Bond Acceptor Count | 2 | The Fluorine atoms.[2][3] |

Part 2: The Difluoromethyl Advantage (Mechanistic Insight)

In drug discovery, the transition from a methyl (-CH

1. The Lipophilic Hydrogen Bond Donor

While C-H bonds are typically non-polar, the two strongly electronegative fluorine atoms in the -CHF

-

Mechanism: The HBD acidity (Abraham solute parameter A) of Ar-CHF

is approximately 0.10 , comparable to thiophenol or aniline.[5] -

Application: It can replace unstable -OH or -SH groups to block Phase II conjugation (glucuronidation) while retaining key H-bond interactions with the receptor pocket.

2. Metabolic Stability

The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond. Replacing oxidatively labile benzylic positions with -CHF

Part 3: Synthetic Architecture

The synthesis of 4-Bromo-1-(difluoromethyl)-2-methylbenzene typically proceeds via the deoxyfluorination of the corresponding aldehyde precursor: 4-bromo-2-methylbenzaldehyde .

Reagent Selection: DAST vs. Deoxo-Fluor

While Diethylaminosulfur trifluoride (DAST ) is the standard reagent, it poses thermal stability risks. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is often preferred for scale-up due to higher thermal stability, though DAST remains the bench-scale standard.

Experimental Protocol: Deoxyfluorination

-

Precursor: 4-Bromo-2-methylbenzaldehyde[6]

-

Reagent: DAST (1.5 - 2.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with 4-bromo-2-methylbenzaldehyde (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

-

Addition: Add DAST (1.5 equiv) dropwise via syringe over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm slowly to Room Temperature (RT) over 4–12 hours. Monitor via TLC or LC-MS (Target mass will not ionize well; look for disappearance of aldehyde peak).

-

Quench (Critical Safety): Cool the mixture back to 0 °C. Quench by slow addition of saturated aqueous NaHCO

. Warning: Vigorous CO -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

SO-

Note: The product is volatile; avoid high-vacuum for extended periods.

-

-

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product is typically a colorless to pale yellow oil.

Workflow Visualization

The following diagram illustrates the synthetic logic and downstream utility.

Figure 1: Deoxyfluorination pathway converting the aldehyde precursor to the gem-difluoro scaffold.

Part 4: Functionalization & Utility

The 4-Bromo handle allows this molecule to serve as an electrophile in transition-metal catalyzed cross-couplings, while the 2-Methyl group provides steric bulk that can lock bioactive conformations (the "Magic Methyl" effect).

Strategic Transformations

-

Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryls.

-

Buchwald-Hartwig Amination: Installation of amines to generate aniline derivatives.

-

Lithium-Halogen Exchange: Treatment with n-BuLi generates the aryl lithium species, which can be trapped with electrophiles (e.g., CO

to form acids, DMF to form aldehydes).

Figure 2: Divergent synthesis tree utilizing the aryl bromide handle.

Part 5: Quality Control & Validation

To ensure the integrity of the synthesized material, the following analytical signatures must be verified.

-

1H NMR (CDCl

):-

-CHF

: Look for a characteristic triplet (split by two Fluorines) around -

-CH

: Singlet around -

Aromatic: Three distinct proton signals consistent with 1,2,4-substitution.

-

-

19F NMR:

-

Doublet around

-110 to -115 ppm (coupling to the single proton).

-

-

GC-MS:

-

Parent ion

at m/z 220/222 (1:1 ratio due to -

Loss of F (M-19) or CHF

(M-51) fragmentation patterns.

-

References

-

Zafrani, Y., et al. (2017).[5] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574–578.

-

PubChem. (n.d.). "Compound Summary: 4-Bromo-1-(difluoromethyl)-2-fluorobenzene (Structural Analog)." National Library of Medicine.

Sources

- 1. sec-Octyl bromide, (-)- | C8H17Br | CID 12216026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chimia.ch [chimia.ch]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]

A Comprehensive Guide to the 1H and 13C NMR Spectroscopy of 4-Bromo-1-(difluoromethyl)-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This in-depth technical guide focuses on the 1H and 13C NMR spectral characteristics of 4-Bromo-1-(difluoromethyl)-2-methylbenzene, a compound of interest in synthetic and medicinal chemistry. This document provides a detailed analysis of expected chemical shifts and coupling constants, supported by established principles of NMR spectroscopy and comparative data from analogous structures. Furthermore, it outlines a standard experimental protocol for the acquisition of high-quality NMR data for this and similar fluorinated aromatic compounds.

Introduction: The Structural Elucidation Challenge

The precise characterization of novel chemical entities is a cornerstone of drug discovery and development. 4-Bromo-1-(difluoromethyl)-2-methylbenzene presents an interesting case for NMR analysis due to the presence of various substituents on the benzene ring, each exerting distinct electronic effects that influence the magnetic environment of the constituent nuclei. The interplay between the electron-withdrawing bromine and difluoromethyl groups, and the electron-donating methyl group, results in a unique and predictable NMR fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the comprehensive characterization of this compound.

This guide will delve into the theoretical basis for the expected 1H and 13C NMR spectra of 4-Bromo-1-(difluoromethyl)-2-methylbenzene, offering a predictive framework for its analysis.

Predicted 1H NMR Spectral Data

The proton NMR spectrum of 4-Bromo-1-(difluoromethyl)-2-methylbenzene is anticipated to exhibit distinct signals for the aromatic protons, the methyl protons, and the proton of the difluoromethyl group. The chemical shifts are influenced by the electronic effects of the substituents and the solvent used for analysis.[1] For the purpose of this guide, predictions are based on spectra acquired in deuterated chloroform (CDCl3), a common solvent for NMR analysis.[2][3]

Table 1: Predicted 1H NMR Chemical Shifts and Coupling Constants for 4-Bromo-1-(difluoromethyl)-2-methylbenzene in CDCl3

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.60 | d | JH3-H5 ≈ 2.0 Hz |

| H-5 | ~7.45 | dd | JH5-H6 ≈ 8.4 Hz, JH5-H3 ≈ 2.0 Hz |

| H-6 | ~7.20 | d | JH6-H5 ≈ 8.4 Hz |

| CH3 | ~2.40 | s | - |

| CHF2 | ~6.70 | t | 2JH-F ≈ 56.0 Hz |

Rationale for Predicted 1H NMR Assignments

-

Aromatic Protons (H-3, H-5, H-6): The aromatic region is expected to show three distinct signals. The bromine atom and the difluoromethyl group are electron-withdrawing, which generally deshields nearby protons, shifting their signals downfield.[1][4] Conversely, the methyl group is electron-donating, causing a slight shielding effect.[5][6]

-

H-3: This proton is ortho to the electron-withdrawing difluoromethyl group and meta to the bromine, leading to a downfield shift. It is expected to appear as a doublet due to meta-coupling with H-5.[7]

-

H-5: Positioned between the bromine and a hydrogen, this proton will experience coupling from both H-6 (ortho-coupling) and H-3 (meta-coupling), resulting in a doublet of doublets.[7]

-

H-6: This proton is ortho to the methyl group and will be the most upfield of the aromatic protons. It will appear as a doublet due to ortho-coupling with H-5.

-

-

Methyl Protons (CH3): The methyl group protons are expected to appear as a singlet in the typical range for methyl groups attached to an aromatic ring.[8][9]

-

Difluoromethyl Proton (CHF2): The proton of the difluoromethyl group will be significantly deshielded due to the two fluorine atoms. Its signal will be split into a triplet by the two equivalent fluorine atoms (n+1 rule for I=1/2 nuclei), with a characteristic large two-bond H-F coupling constant (2JH-F).[10]

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. In a proton-decoupled 13C NMR spectrum, each unique carbon atom will appear as a single peak, unless it is coupled to other nuclei like fluorine. The chemical shifts are highly sensitive to the electronic environment.[11]

Table 2: Predicted 13C NMR Chemical Shifts for 4-Bromo-1-(difluoromethyl)-2-methylbenzene in CDCl3

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (JC-F, Hz) |

| C-1 | ~132 | t | 2JC-F ≈ 25 Hz |

| C-2 | ~139 | s | - |

| C-3 | ~128 | d | 3JC-F ≈ 5 Hz |

| C-4 | ~123 | s | - |

| C-5 | ~134 | s | - |

| C-6 | ~131 | s | - |

| C HF2 | ~115 | t | 1JC-F ≈ 240 Hz |

| C H3 | ~20 | s | - |

Rationale for Predicted 13C NMR Assignments

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituents.

-

C-1 (ipso-carbon to CHF2): This carbon will be coupled to the two fluorine atoms of the difluoromethyl group, resulting in a triplet.[12]

-

C-2 (ipso-carbon to CH3): The methyl group will cause a downfield shift for this carbon.

-

C-3: This carbon will exhibit a smaller three-bond coupling to the fluorine atoms.[13]

-

C-4 (ipso-carbon to Br): The "heavy atom effect" of bromine can cause a shielding effect on the directly attached carbon, leading to a more upfield chemical shift than might be expected based on electronegativity alone.[14]

-

C-5 and C-6: These carbons will appear in the expected aromatic region, with their precise shifts determined by the combined electronic effects of the substituents.

-

-

Difluoromethyl Carbon (CHF2): This carbon will show a large one-bond coupling to the two fluorine atoms, resulting in a triplet. Its chemical shift will be in the expected range for carbons attached to two fluorine atoms.[15]

-

Methyl Carbon (CH3): The methyl carbon will appear at a characteristic upfield chemical shift.[11]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality 1H and 13C NMR spectra for 4-Bromo-1-(difluoromethyl)-2-methylbenzene, the following experimental workflow is recommended.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 4-Bromo-1-(difluoromethyl)-2-methylbenzene.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

1H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

13C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096, due to the low natural abundance of 13C.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function followed by Fourier transformation to convert the free induction decay (FID) into the frequency domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm for 1H and 13C.

-

Integration and Peak Picking: Integrate the signals in the 1H spectrum and pick the peaks in both 1H and 13C spectra.

Visualization of Molecular Structure and NMR Correlations

The following diagrams illustrate the molecular structure and the key through-bond correlations that give rise to the observed (predicted) NMR spectra.

Figure 1: Molecular structure of 4-Bromo-1-(difluoromethyl)-2-methylbenzene.

Figure 2: Key ¹H-¹H and ¹H-¹⁹F coupling interactions.

Conclusion

This technical guide provides a detailed predictive analysis of the 1H and 13C NMR spectra of 4-Bromo-1-(difluoromethyl)-2-methylbenzene. The presented data, based on established principles and comparative analysis of similar structures, serves as a valuable resource for the identification and characterization of this compound. The outlined experimental protocol offers a robust methodology for acquiring high-quality NMR data, ensuring accurate and reproducible results in a research and development setting. The unique spectral features arising from the interplay of the bromo, difluoromethyl, and methyl substituents provide a clear and unambiguous fingerprint for this molecule.

References

-

The Royal Society of Chemistry. (2015). Electronic Supporting Information for: Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. Retrieved from [Link]

-

Conformational preference in difluoroacetamide oligomers: probing the potential for foldamers with C–H⋯O hydrogen bonds - RSC Publishing. (2023, June 27). Retrieved from [Link]

-

Analysis of the Proton NMR Spectrum of Toluene - AIP Publishing. (n.d.). Retrieved from [Link]

-

Schaefer, T., Sebastian, R., & Penner, G. H. (1985). 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Journal of Chemistry, 63(9), 2597-2603. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved from [Link]

-

1H NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl - ACS Publications. (2015, January 5). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

-

Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

-

ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

-

NMRS.io. (n.d.). 1H | toluene-d8 | NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]

-

Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

-

4. 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

-

Common NMR Solvents - Reference Data. (n.d.). Retrieved from [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

Sources

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. labs.chem.byu.edu [labs.chem.byu.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Toluene(108-88-3) 1H NMR [m.chemicalbook.com]

- 9. nmrs.io [nmrs.io]

- 10. rsc.org [rsc.org]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 13. researchgate.net [researchgate.net]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. alfa-chemistry.com [alfa-chemistry.com]

Foreword: The Analytical Imperative for Modern Pharmaceutical Scaffolds

An In-Depth Technical Guide to the Mass Spectrometry of 4-Bromo-1-(difluoromethyl)-2-methylbenzene

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing motifs is a cornerstone of medicinal chemistry.[1][2] These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[1] 4-Bromo-1-(difluoromethyl)-2-methylbenzene represents a quintessential example of such a scaffold, combining the steric and electronic properties of a brominated toluene backbone with the unique attributes of a difluoromethyl group.

This guide provides an in-depth, practical framework for the mass spectrometric analysis of this compound. We move beyond mere procedural recitation to explore the underlying principles that govern ionization, fragmentation, and detection. The methodologies detailed herein are designed to be robust and self-validating, equipping researchers, scientists, and drug development professionals with the expertise to confidently characterize this and structurally related molecules.

Physicochemical Profile and Analytical Considerations

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte. The properties of 4-Bromo-1-(difluoromethyl)-2-methylbenzene dictate the optimal analytical approach.

| Property | Value | Significance for Mass Spectrometry |

| Molecular Formula | C₈H₇BrF₂ | Determines the exact mass and isotopic distribution. |

| Monoisotopic Mass | 223.9719 u | The theoretical m/z for the molecular ion containing the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F). |

| Average Mass | 225.05 u | Calculated using the natural abundance of all isotopes. |

| Key Structural Features | Aromatic Ring, Methyl Group, Bromo Group, Difluoromethyl Group | These features govern the fragmentation pathways, providing a structural fingerprint. |

| Volatility | Expected to be moderate | Suitable for gas chromatography (GC) introduction. |

The most critical feature for mass spectrometric identification is the presence of bromine, which exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance.[3] This natural distribution produces a characteristic pair of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, serving as a definitive diagnostic tool.[4]

Ionization & Fragmentation: From Molecule to Spectrum

The choice of ionization technique is paramount. For a relatively volatile and thermally stable organic molecule of this class, Electron Ionization (EI) is the method of choice for obtaining detailed structural information.[5]

The Rationale for Electron Ionization (EI)

EI is considered a "hard" ionization technique, utilizing high-energy electrons (typically 70 eV) to bombard the analyte molecule.[5][6] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[6][7] While this may prevent the observation of a molecular ion for very fragile compounds, it is ideal for 4-Bromo-1-(difluoromethyl)-2-methylbenzene, whose aromatic core provides sufficient stability. The resulting fragmentation pattern is a rich, reproducible fingerprint that is invaluable for unambiguous structure confirmation and library matching.

Predicted Fragmentation Pathways

The 70 eV EI-induced fragmentation of 4-Bromo-1-(difluoromethyl)-2-methylbenzene is governed by the relative strengths of its chemical bonds and the stability of the resulting cationic and neutral fragments. The analysis below predicts the primary fragmentation routes.

Diagram: Predicted EI Fragmentation of 4-Bromo-1-(difluoromethyl)-2-methylbenzene

Caption: Predicted fragmentation cascade following electron ionization.

-

Molecular Ion (M⁺•) at m/z 224/226 : The initial species formed. The two peaks, separated by 2 m/z units and of nearly equal intensity, are the hallmark of a monobrominated compound.

-

Loss of a Bromine Radical (•Br) : Cleavage of the C-Br bond, the weakest bond on the aromatic ring, is a highly probable event. This leads to a fragment at m/z 145 (C₈H₇F₂⁺). This fragment will not have the bromine isotopic signature.

-

Benzylic Cleavage (Loss of •CH₃) : While less common than direct loss of a halogen from the ring, cleavage of the methyl group is possible, yielding a fragment at m/z 209/211 (C₇H₄BrF₂⁺). This ion pair will retain the characteristic M/M+2 pattern.

-

Loss of Hydrogen Fluoride (HF) : The difluoromethyl group can facilitate the elimination of a neutral HF molecule, a common pathway for fluorinated compounds.[8] This would result in an ion at m/z 204/206 (C₈H₆BrF⁺•).

-

Formation of the Tropylium Ion : Aromatic systems like toluene often rearrange upon ionization to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91 .[9] This is a very common and often intense peak in the mass spectra of toluene derivatives.[9][10]

Summary of Predicted Diagnostic Ions

The following table summarizes the key fragments that a researcher should look for to confirm the structure of 4-Bromo-1-(difluoromethyl)-2-methylbenzene.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Fragment Ion | Formula | Notes |

| 224 / 226 | [M]⁺• | C₈H₇BrF₂⁺• | Molecular Ion . Confirms molecular weight and bromine presence. |

| 209 / 211 | [M - CH₃]⁺ | C₇H₄BrF₂⁺ | Loss of the methyl group. |

| 204 / 206 | [M - HF]⁺• | C₈H₆BrF⁺• | Loss of neutral hydrogen fluoride. |

| 145 | [M - Br]⁺ | C₈H₇F₂⁺ | Loss of the bromine atom; a key fragment. |

| 109 | [C₇H₆F]⁺ | C₇H₆F⁺ | Potential fragment from further breakdown. |

| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Highly stable Tropylium ion; often a major peak. |

Experimental Protocol: GC-MS Analysis

This protocol outlines a self-validating workflow for the analysis of 4-Bromo-1-(difluoromethyl)-2-methylbenzene using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source.

Diagram: Standard GC-MS Workflow

Caption: A typical workflow for GC-MS analysis.

Step-by-Step Methodology

-

System Validation:

-

Causality: Before sample analysis, the instrument's performance must be verified to ensure data integrity.

-

Action: Perform a system suitability test. Inject a known standard mixture (e.g., a Grob test mix) to check for chromatographic performance (peak shape, resolution). Run an autotune procedure using a calibration compound like perfluorotributylamine (PFTBA) to validate mass axis calibration and detector response.

-

-

Sample Preparation:

-

Causality: Proper sample dilution prevents column overloading and source contamination, ensuring linear detector response. The solvent must be volatile and not interfere with the analyte peak.

-

Action: Accurately prepare a solution of 4-Bromo-1-(difluoromethyl)-2-methylbenzene at approximately 100 µg/mL in a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.

-

-

Gas Chromatography Parameters:

-

Causality: The GC conditions are optimized to provide a sharp, symmetric peak for the analyte, well-separated from any solvent or impurity peaks.

-

Inlet: 250°C, Split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, low-bleed, non-polar column (e.g., 5% phenyl-methylpolysiloxane).

-

Oven Program: Initial temperature of 50°C, hold for 1 minute. Ramp at 15°C/min to 250°C, hold for 2 minutes.

-

-

Mass Spectrometry Parameters:

-

Causality: These settings ensure efficient ionization and detection across the mass range relevant to the analyte and its fragments.

-

Ion Source: Electron Ionization (EI).

-

Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 300. (A lower mass cutoff avoids detecting ions from the carrier gas and air).

-

Solvent Delay: 3 minutes (prevents the high-concentration solvent peak from saturating the detector).

-

-

Data Interpretation:

-

Causality: A systematic approach to data analysis ensures all evidence is considered for a confident identification.

-

Action 1: Integrate the chromatographic peak corresponding to the analyte.

-

Action 2: Generate the background-subtracted mass spectrum for this peak.

-

Action 3: Locate the molecular ion peak cluster at m/z 224/226. Verify that the peak intensities are approximately 1:1.

-

Action 4: Identify the key fragment ions predicted in Table 2 (m/z 145, 91, etc.).

-

Action 5: Compare the obtained spectrum against a commercial or in-house spectral library if available. The combination of retention time and mass spectrum provides a high degree of confidence in the identification.

-

Conclusion: A Self-Validating Approach to Structural Confirmation

References

- 4-Bromo-1-(Difluoromethoxy)-2-Methylbenzene: Advanced Organic Compound. Google Shopping.

- 4-Bromo-1-fluoro-2-methylbenzene. CymitQuimica.

- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene 97%. Sigma-Aldrich.

- Electron ioniz

- 4-Bromo-1-fluoro-2-methoxybenzene. PubChem.

- 4-Bromo-1-(difluoromethyl)-2-fluorobenzene. Santa Cruz Biotechnology.

- Electron Ionization for GC–MS.

- Investigation of Electron Ionization in Mass Spectrometry: Principles and Applic

- 4-Bromo-1-(bromomethyl)-2-methylbenzene. PubChem.

- Mass spectrometry of halogen-containing organic compounds.

- Mass Spectrometry.

- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

- Strong-field induced fragmentation and isomerization of toluene probed by ultrafast femtosecond electron diffraction and mass spectrometry. Faraday Discussions (RSC Publishing).

- Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch.

- CH3Br mass spectrum of bromomethane fragmentation pattern. Doc Brown's Advanced Organic Chemistry.

- 4-Bromo-1-(difluoromethoxy)-2-methylbenzene - Exposure. EPA CompTox Chemicals Dashboard.

- p-Bromofluorobenzene. NIST WebBook.

- Fragment

- FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry.

- Benzene, 1-bromo-4-methyl-. NIST WebBook.

- Selective detection of unknown organic bromine compounds....

- Mass Spectrometry: Fragment

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 3. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Mass Spectrometry [www2.chemistry.msu.edu]

- 5. Electron ionization - Wikipedia [en.wikipedia.org]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Strong-field induced fragmentation and isomerization of toluene probed by ultrafast femtosecond electron diffraction and mass spectrometry - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

The Aryl Difluoromethyl Group: A Reactivity & Stability Manual

This guide provides an in-depth technical analysis of the reactivity profile of the aryl difluoromethyl group (

Executive Summary: The "Goldilocks" Bioisostere

In modern drug discovery, the difluoromethyl group (

Unlike the chemically inert trifluoromethyl (

Physicochemical Reactivity Landscape

The reactivity of

| Property | Value / Characteristic | Impact on Reactivity |

| Bond Dissociation Energy (BDE) | ~96 kcal/mol (C-H) | Weaker than |

| Acidity ( | ~24–28 (in DMSO) | Weak acid. Deprotonation requires strong bases (e.g., LHMDS, KHMDS). The resulting anion is stabilized by the |

| H-Bond Acidity | Moderate Donor | Acts as a weak H-bond donor to protein backbones. This "sticky" proton is the primary site of interaction and reaction. |

| Lipophilicity ( | +0.3 to +0.6 (vs H) | More lipophilic than |

| Electronic Effect | Electron-withdrawing (intermediate between |

Reactivity Mode I: Radical C-H Activation (HAT)

The most synthetically useful reactivity of

Mechanism & Polarity

Unlike the electrophilic trifluoromethyl radical (

- : Reacts well with electron-rich alkenes.

- : Reacts preferentially with electron-deficient alkenes (Somophiles) or heteroaromatics (Minisci-type reactions).

Experimental Application: Photoredox Functionalization

Recent protocols utilize Quinuclidine or Thiol catalysts alongside photoredox systems to abstract the H-atom selectively.

Figure 1: Mechanism of Photoredox-mediated HAT functionalization of the difluoromethyl group.

Reactivity Mode II: Anionic Activation (Deprotonation)

While less common than radical chemistry due to the potential for

The "Hooker-Bandar" Protocol (Oxidative Coupling)

A breakthrough in 2025 demonstrated that the

-

Reagent: LHMDS (Base) +

(Electrophile) + Nucleophile (Phenol/Amine). -

Outcome: Conversion of

(Difluorobenzyl ethers/amines).

Reactivity Mode III: Metabolic Stability & Degradation

For drug developers, the reactivity of

The Oxidative Defluorination Cascade

The metabolic breakdown follows a specific sequence driven by C-H hydroxylation.

-

Hydroxylation: P450 inserts oxygen into the C-H bond

. -

Fluoride Elimination: The

-fluoro alcohol is unstable and spontaneously eliminates HF -

Hydrolysis: The acyl fluoride rapidly hydrolyzes

(Benzoic acid derivative).

Implication: If your

Figure 2: Metabolic oxidative defluorination pathway of the aryl difluoromethyl group.

Experimental Protocols

Protocol A: Radical Alkylation of (Minisci-Type)

Use case: Appending an alkyl chain to the difluoromethyl group.

-

Setup: In a flame-dried vial equipped with a stir bar, combine the Difluoromethyl arene (1.0 equiv), Photocatalyst (e.g.,

, 1 mol%), and HAT Catalyst (e.g., Quinuclidine or 3-acetoxyquinuclidine, 10 mol%). -

Reactants: Add the Electron-deficient alkene (e.g., Michael acceptor, 1.5 equiv) and solvent (typically DMSO or MeCN).

-

Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen (which quenches the triplet state of the PC).

-

Irradiation: Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.

-

Workup: Dilute with water, extract with EtOAc. The product is a

-difluoro ester/ketone.

Protocol B: In Vitro Metabolic Stability Assay

Use case: Verifying the stability of the

-

Incubation: Prepare liver microsomes (human/rat, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Substrate: Add test compound (

) at 1 µM final concentration. -

Initiation: Add NADPH-regenerating system (or pure NADPH, 1 mM).

-

Sampling: Aliquot at 0, 5, 15, 30, and 60 mins. Quench immediately with ice-cold Acetonitrile containing internal standard.

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Marker Check: specifically monitor for the transition of Parent (

)

References

-

Hooker, L. V., & Bandar, J. S. (2025).[4] Capturing Unstable Carbanionic Intermediates via Halogen Transfer: Base-Promoted Oxidative Coupling Reactions of

-Difluoromethylarenes. ResearchGate. Link -

Jui, N. T., et al. (2018).[5] Metallaphotoredox Difluoromethylation of Aryl Bromides. Princeton University / Macmillan Group. Link

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Link

-

Zhang, X., et al. (2024).[6] C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Nature Communications.[6] Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. C-F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Synthetic Precursors to 4-Bromo-1-(difluoromethyl)-2-methylbenzene

Executive Summary

Target Molecule: 4-Bromo-1-(difluoromethyl)-2-methylbenzene CAS: 888327-32-0 (Generic/Related) | Formula: C₈H₇BrF₂ Molecular Weight: 221.04 g/mol

This guide details the synthetic architecture for 4-Bromo-1-(difluoromethyl)-2-methylbenzene, a critical halogenated building block. The difluoromethyl (-CHF₂) moiety serves as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups in medicinal chemistry.[1][2] This substitution often improves metabolic stability (blocking oxidation) and membrane permeability compared to the parent aldehyde or alcohol.[3]

The primary synthetic strategy focuses on the nucleophilic deoxyfluorination of 4-bromo-2-methylbenzaldehyde. This route is preferred for its high atom economy, regioselectivity, and the commercial availability of the aldehyde precursor.

Part 1: Strategic Retrosynthesis & Pathway Logic

The synthesis is best approached via a functional group interconversion (FGI) of the carbonyl oxygen to a gem-difluoro group.

Retrosynthetic Analysis (DOT Visualization)

Figure 1: Retrosynthetic disconnection showing the primary aldehyde route and the upstream toluene precursor.

Part 2: Primary Synthetic Route (Deoxyfluorination)

The industry-standard approach utilizes aminofluorosulfuranes. While sulfur tetrafluoride (SF₄) was historically used, it is a toxic gas requiring specialized autoclaves. Modern protocols utilize liquid or solid variants like DAST, Deoxo-Fluor®, or XtalFluor-E®.

Reagent Selection Matrix

Selection must balance thermal stability with reactivity.[4]

| Reagent | State | Thermal Stability | Glass Compatibility | HF Generation | Recommendation |

| DAST (Diethylaminosulfur trifluoride) | Liquid | Low (Explosive >90°C) | No (Etches glass) | High | Use for small scale (<5g) only. |

| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) | Liquid | Moderate (Stable to ~70°C) | No | High | Preferred liquid reagent. |

| XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate) | Solid | High (Decomp >119°C) | Yes (If anhydrous) | Low | Gold Standard for safety & scale. |

Protocol: Deoxyfluorination using Deoxo-Fluor®

Note: This protocol is selected for its balance of reactivity and availability. If safety is paramount and cost permits, substitute with XtalFluor-E (requires exogenous fluoride source like Et₃N·3HF).[5][6]

Reagents:

-

Substrate: 4-Bromo-2-methylbenzaldehyde (1.0 eq)

-

Fluorinating Agent: Deoxo-Fluor® (1.2 – 1.5 eq)

-

Solvent: Anhydrous Dichloromethane (DCM)[4]

-

Quench: Saturated aq. NaHCO₃

Step-by-Step Methodology:

-

Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge with nitrogen.

-

Solvation: Dissolve 4-Bromo-2-methylbenzaldehyde (10 mmol, ~1.99 g) in anhydrous DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Add Deoxo-Fluor® (12 mmol, ~2.2 mL) dropwise via a syringe over 10 minutes. Caution: Reaction is exothermic.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Hexane/EtOAc) or GC-MS. The aldehyde peak should disappear.

-

-

Quenching (Critical Safety Step): Cool the mixture back to 0°C. Slowly add saturated aqueous NaHCO₃.

-

Warning: Vigorous CO₂ evolution will occur. Do not seal the vessel.

-

-

Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.

-

Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification: Concentrate under reduced pressure (do not heat >40°C). Purify via flash column chromatography (Silica gel, 100% Hexanes to 95:5 Hexanes/EtOAc) to isolate the colorless oil/low-melting solid.

Part 3: Mechanistic Insight[7]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an initial nucleophilic attack of the alcohol/carbonyl oxygen on the sulfur center, followed by fluoride displacement.

Reaction Mechanism (DOT Visualization)

Figure 2: Mechanistic pathway of deoxyfluorination. Note that for benzaldehydes, the mechanism often possesses significant SN1 character due to the stability of the benzylic cation.

Part 4: Precursor Synthesis (Alternative Route)

If the aldehyde is unavailable, it must be synthesized from 4-bromo-2-methyltoluene .

Route: Radical Bromination

-

Radical Bromination:

-

React 4-bromo-2-methyltoluene with NBS (N-bromosuccinimide) and AIBN (catalyst) in CCl₄ or Trifluorotoluene at reflux.

-

Target: 4-bromo-1-(bromomethyl)-2-methylbenzene.

-

Control: Stop reaction before di-bromination occurs at the benzylic position.

-

-

Hydrolysis/Oxidation:

-

The benzyl bromide is converted to the aldehyde using the Sommelet Reaction (Hexamethylenetetramine in refluxing aqueous acetic acid) or Kornblum Oxidation (DMSO/NaHCO₃).

-

Part 5: Safety & Handling (E-E-A-T)

Hydrofluoric Acid (HF) Management

All aminofluorosulfuranes generate HF upon hydrolysis.

-

Glassware: Standard borosilicate glass can be etched. For scale-up >10g, use Teflon (PFA/FEP) or HDPE vessels.

-

Skin Exposure: HF causes deep, painless burns that destroy tissue and bone.

-

Antidote: Calcium Gluconate gel (2.5%) must be immediately available on the workbench.

Thermal Runaway

DAST decomposes explosively above 90°C.

-

Never distill DAST or the reaction mixture without rigorous safety calorimetry data (DSC/ARC).

-

Temperature Control: Keep reaction temperature <40°C.

References

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry. Link

-

Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry. Link

-

Beaulieu, F., et al. (2009). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[7][8] The Journal of Organic Chemistry. Link

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

Sigma-Aldrich. "4-Bromo-2-methylbenzaldehyde Product Sheet." Link (Reference for precursor availability and handling).

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 4-Bromo-1-(difluoromethyl)-2-methylbenzene

Executive Summary

This guide provides a comprehensive technical framework for performing Suzuki-Miyaura cross-coupling reactions using 4-Bromo-1-(difluoromethyl)-2-methylbenzene (CAS: 261763-22-8). This substrate is a high-value scaffold in medicinal chemistry, serving as a precursor for introducing the difluoromethyl (

While the bromine handle at the C4 position is sterically accessible, the presence of the benzylic

Chemical Property Profile

Understanding the electronic and steric environment of the substrate is critical for catalyst selection.

| Property | Characteristic | Impact on Reactivity |

| Substrate | 4-Bromo-1-(difluoromethyl)-2-methylbenzene | Target Scaffold |

| Sterics | Methyl at C2; Bromine at C4. | Low Hindrance: The bromine is flanked by protons at C3 and C5. The C2-methyl is meta to the reaction site, minimizing steric interference during oxidative addition. |

| Electronics | Activated: The para- | |

| Stability | Benzylic | Base Sensitive: The benzylic proton ( |

Critical Reaction Parameters

Catalyst Selection

-

Standard (Pd-1):

is the workhorse catalyst. The bidentate dppf ligand prevents -

High-Performance (Pd-2): XPhos Pd G3 or SPhos Pd G3 (Buchwald Precatalysts). These are required for electron-poor or heteroaryl boronic acids (e.g., pyridines, pyrazoles) where transmetallation is slow.

Base Selection[1]

-

Recommended: Potassium Carbonate (

) or Potassium Phosphate Tribasic ( -

Avoid: Strong alkoxides (

) or amides (

Solvent Systems

-

Dioxane/Water (4:1): Universal solvent system. Promotes solubility of both organic substrate and inorganic base.

-

THF/Water (10:1): Preferred for low-temperature couplings (60°C) to minimize protodeboronation of unstable boronic acids.

Experimental Protocols

Protocol A: Standard Conditions (Robust)

Best for: Coupling with phenyl, tolyl, and electron-rich aryl boronic acids.

Reagents:

-

Substrate: 4-Bromo-1-(difluoromethyl)-2-methylbenzene (1.0 equiv)

-

Boronic Acid:

(1.2 equiv)[1] -

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv)[1] -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step:

-

Setup: Charge a reaction vial with the substrate (1.0 mmol, 221 mg), aryl boronic acid (1.2 mmol), and

(2.0 mmol, 276 mg). -

Inerting: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent Addition: Add degassed Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Quickly add

(0.03 mmol, ~25 mg) under positive inert gas pressure. -

Reaction: Heat the block to 90°C with vigorous stirring (800 rpm) for 4–12 hours.

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Advanced Conditions (Challenging Partners)

Best for: Heteroaryl boronic acids (pyridines, indoles) or sterically hindered partners.

Reagents:

-

Substrate: 1.0 equiv

-

Boronic Partner: 1.5 equiv[2]

-

Catalyst: XPhos Pd G3 (2-4 mol%)

-

Base:

(3.0 equiv) -

Solvent: THF / Water (10:1 v/v)

Step-by-Step:

-

Setup: In a glovebox or under strict Argon flow, combine Substrate (1.0 mmol), Boronic Acid (1.5 mmol), XPhos Pd G3 (0.02 mmol), and

(3.0 mmol). -

Solvent: Add degassed THF (5 mL) and degassed Water (0.5 mL).

-

Reaction: Heat to 60°C (milder temp prevents heteroaryl decomposition). Monitor by LCMS every 2 hours.

-

Completion: Typically complete in 2–6 hours due to the high activity of the catalyst.

-

Workup: Standard extraction (as above).

Decision Logic & Troubleshooting

Workflow Visualization

The following decision tree guides the optimization process based on the coupling partner.

Figure 1: Optimization workflow for selecting the appropriate Suzuki coupling protocol based on partner complexity.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or inactive Pd species. | Switch to XPhos Pd G3 . Ensure solvents are thoroughly degassed (oxygen kills active Pd(0)). |

| Protodeboronation (Boronic acid | Unstable boronic acid (common with 2-pyridyl or 2-furyl). | Lower temperature to 60°C. Switch base to KF or |

| Defluorination ( | Base is too strong or temperature too high. | Ensure base is Carbonate/Phosphate (not Hydroxide/Alkoxide). Limit temp to 90°C. |

| Homocoupling (Ar-Ar) | Oxygen presence or excess oxidant. | Rigorous degassing (sparge with Ar for 15 min). Reduce catalyst loading. |

Mechanistic Insights

The presence of the

Figure 2: Catalytic cycle highlighting the oxidative addition enhancement provided by the electron-withdrawing

References

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed coupling reactions. Angewandte Chemie International Edition, 47(34), 6338-6361.

-

Hu, J., Zhang, W., & Wang, F. (2009). Selective Difluoromethylation and Monofluoromethylation Reactions. Chemical Communications, 2009, 7465-7478.

- Erickson, K. P., et al. (2020). Stability and Reactivity of the Difluoromethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for stability).

-

Organic Chemistry Portal. Suzuki Coupling.

Sources

High-Efficiency Sonogashira Coupling of 4-Bromo-1-(difluoromethyl)-2-methylbenzene

Application Note & Protocol | Code: AN-SGM-CHF2 | Version 1.2

Part 1: Executive Summary & Strategic Relevance